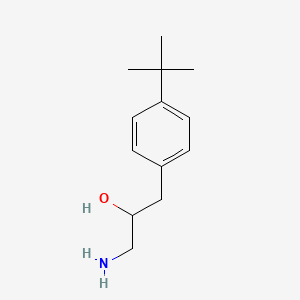![molecular formula C13H19N B15325708 (2S)-2-[(3-ethylphenyl)methyl]pyrrolidine](/img/structure/B15325708.png)
(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a 3-ethylphenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(3-ethylphenyl)methyl]pyrrolidine can be achieved through several methods. One common approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of the pyrrolidine ring with high stereochemical control . Another method involves the enantioselective reduction of ketones using borane and a chiral oxazaborolidine as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves optimizing these synthetic routes for large-scale operations. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
科学研究应用
(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of new materials, such as ionic liquid crystals.
作用机制
The mechanism of action of (2S)-2-[(3-ethylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolidine derivatives, such as N-methyl pyrrolidine and tert-butanesulfinamide .
Uniqueness
(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine is unique due to its specific chiral configuration and the presence of the 3-ethylphenylmethyl group, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.
属性
分子式 |
C13H19N |
|---|---|
分子量 |
189.30 g/mol |
IUPAC 名称 |
(2S)-2-[(3-ethylphenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-2-11-5-3-6-12(9-11)10-13-7-4-8-14-13/h3,5-6,9,13-14H,2,4,7-8,10H2,1H3/t13-/m0/s1 |
InChI 键 |
UEESDGYFZOBQME-ZDUSSCGKSA-N |
手性 SMILES |
CCC1=CC(=CC=C1)C[C@@H]2CCCN2 |
规范 SMILES |
CCC1=CC(=CC=C1)CC2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


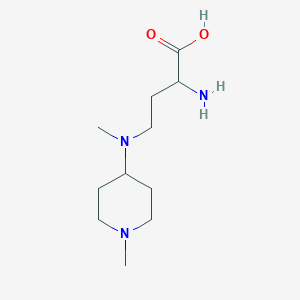
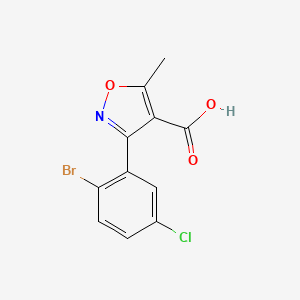


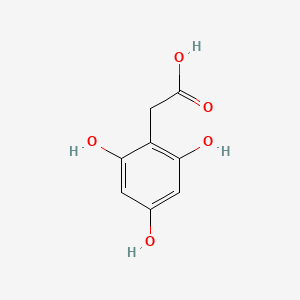
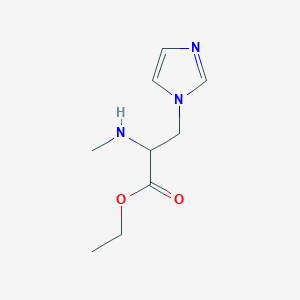
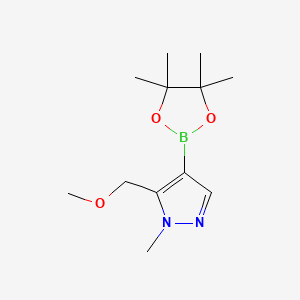
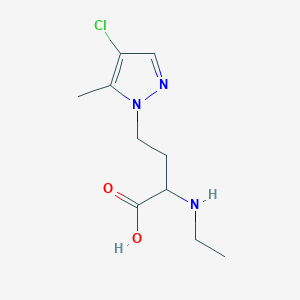

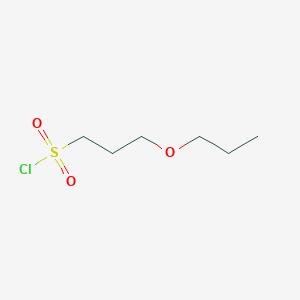
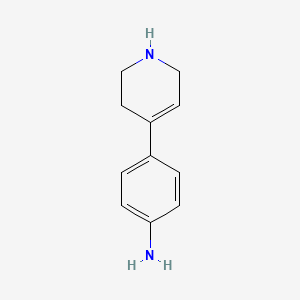
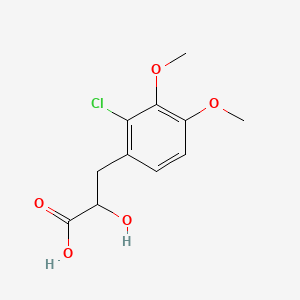
![Methyl2-amino-2-{bicyclo[2.2.1]heptan-1-yl}acetatehydrochloride](/img/structure/B15325714.png)
